molecular formula C17H15ClFN3O3 B5420935 1-(2-chloro-6-nitrophenyl)-4-(2-fluorobenzoyl)piperazine

1-(2-chloro-6-nitrophenyl)-4-(2-fluorobenzoyl)piperazine

Cat. No.: B5420935
M. Wt: 363.8 g/mol
InChI Key: UVLMHBZLOHPSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-nitrophenyl)-4-(2-fluorobenzoyl)piperazine, also known as CNFPP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and has a molecular weight of 392.78 g/mol. The purpose of

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-(2-fluorobenzoyl)piperazine involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting the activity of this enzyme, this compound can increase the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting acetylcholinesterase, it has been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chloro-6-nitrophenyl)-4-(2-fluorobenzoyl)piperazine in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This can allow researchers to study the specific effects of these enzymes on biological processes. However, one limitation of using this compound is that it can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(2-chloro-6-nitrophenyl)-4-(2-fluorobenzoyl)piperazine. One area of interest is the development of this compound derivatives with improved selectivity and potency. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its safety and toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its ability to selectively inhibit the activity of certain enzymes makes it a valuable tool for studying biological processes. While there are limitations to its use, further research on this compound and its derivatives could lead to significant advances in the understanding and treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(2-chloro-6-nitrophenyl)-4-(2-fluorobenzoyl)piperazine involves the reaction of 2-chloro-6-nitroaniline with 2-fluorobenzoyl chloride in the presence of piperazine. The reaction takes place in anhydrous dichloromethane at room temperature, and the resulting product is purified by column chromatography. The yield of the synthesis method is around 70%.

Scientific Research Applications

1-(2-chloro-6-nitrophenyl)-4-(2-fluorobenzoyl)piperazine has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have potential applications in the treatment of Alzheimer's disease.

Properties

IUPAC Name

[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3/c18-13-5-3-7-15(22(24)25)16(13)20-8-10-21(11-9-20)17(23)12-4-1-2-6-14(12)19/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLMHBZLOHPSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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